molecular formula C24H19N3O4S B2772038 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 902295-02-7

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2772038
CAS No.: 902295-02-7
M. Wt: 445.49
InChI Key: GOKLFMDOWBEDHR-UHFFFAOYSA-N
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Description

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.49. The purity is usually 95%.
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Properties

CAS No.

902295-02-7

Molecular Formula

C24H19N3O4S

Molecular Weight

445.49

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24(26)30)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

GOKLFMDOWBEDHR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of heterocyclic compounds. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure includes a benzothieno-pyrimidine core with various substituents that enhance its biological activity. The presence of the furan ring and the acetamide group contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promising results as an anticancer agent. In vitro studies demonstrate its ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate that it possesses comparable efficacy to established chemotherapeutic agents like paclitaxel .
  • Antimicrobial Properties : Preliminary screenings suggest that the compound exhibits antifungal and antibacterial activities. Its effectiveness against specific strains has been documented, indicating potential applications in treating infections caused by resistant pathogens .

The biological activity of the compound is primarily attributed to its interaction with cellular targets involved in cancer cell growth and survival:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis. It affects pathways related to cell division and survival, such as the inhibition of tyrosine kinases and angiogenesis pathways .
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in tumor cells, contributing to cell death through mechanisms involving ROS accumulation .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : A study on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 27.6 μM, comparable to paclitaxel (IC50 = 29.3 μM). This suggests that it can be a candidate for further development as an anticancer drug .
  • Study 2 : In a separate investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. Results indicated effective inhibition at low concentrations, supporting its potential use in treating infections .

Data Table: Biological Activity Summary

Activity Type Target Cell Line/Pathogen IC50/Effective Concentration Reference
AntitumorMDA-MB-231 Breast Cancer27.6 μM
AntitumorA549 Lung CancerTBD
AntifungalCandida albicansTBD
AntibacterialStaphylococcus aureusTBD

Scientific Research Applications

Structure and Composition

The compound contains a benzothieno-pyrimidine core, which is known for its biological activity. Its structure includes:

  • A furan moiety , which enhances its reactivity and biological interactions.
  • A dioxo group , contributing to its potential as a pharmacological agent.
  • An acetanilide derivative , which is often associated with analgesic and anti-inflammatory properties.

Molecular Formula

The molecular formula of the compound is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide. For instance:

  • Case Study : A study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids, indicating that derivatives of this class can inhibit tumor growth effectively .

Anti-inflammatory Properties

The acetanilide structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have shown promise in reducing inflammation markers in various preclinical models.

Fungicidal Properties

The compound's structural components may confer fungicidal properties. Research indicates that similar compounds have been utilized as fungicides in agricultural settings, providing effective control over fungal pathogens without significant phytotoxicity.

Organic Electronics

Due to its unique electronic properties, the compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of a furan ring is particularly advantageous for charge transport.

Activity Type Compound Class Reference
AnticancerBenzothieno-Pyrimidine
Anti-inflammatoryAcetanilide Derivative
FungicidalAlkyl-substituted Compounds

Q & A

Q. What are the key synthetic steps and characterization techniques for this compound?

The synthesis typically involves multi-step reactions:

  • Core formation : Construction of the benzothieno[3,2-d]pyrimidine scaffold via cyclization reactions under controlled temperatures (80–120°C) .
  • Substitution reactions : Introduction of the 2-furylmethyl and 4-methylphenylacetamide groups using nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile . Characterization :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on:

  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .
  • 2D NMR techniques (e.g., COSY, HSQC): To resolve complex proton-carbon correlations in the fused heterocyclic system .
  • Elemental analysis : To verify purity and empirical formula .

Q. What initial biological screening approaches are recommended?

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or copper for Ullmann reactions .
  • Temperature gradients : Gradual heating (e.g., 50°C → 110°C) minimizes side reactions .
  • In-line monitoring : TLC or HPLC to track reaction progress and isolate intermediates .

Q. How should researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Dosage differences : Conduct dose-response curves (e.g., 0.1–100 µM) to establish IC₅₀ values .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry vs. MTT) .

Q. What advanced techniques elucidate this compound’s interaction with biological targets?

  • Molecular docking : Predict binding poses with proteins (e.g., EGFR, Topoisomerase II) using software like AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How to design comparative studies with structural analogs?

  • Select analogs : Focus on derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) .
  • Parallel screening : Test analogs in identical assays (e.g., cytotoxicity, solubility) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity (e.g., furyl groups enhancing membrane permeability) .

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